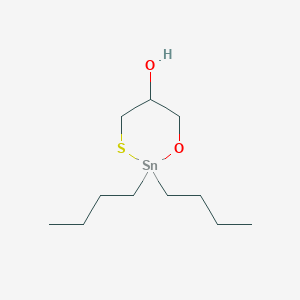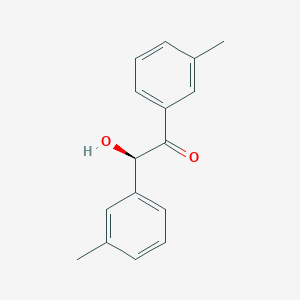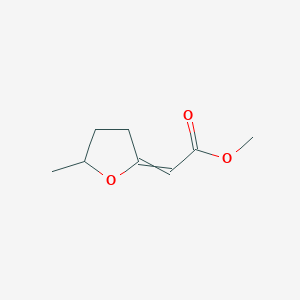![molecular formula C14H20O2 B14275756 Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- CAS No. 148675-55-2](/img/structure/B14275756.png)
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- is an organic compound with a complex structure It is a derivative of benzene, featuring a methoxy group and a substituted butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens (e.g., Br₂/FeBr₃) or nitro groups (e.g., HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C
Substitution: Br₂/FeBr₃, HNO₃/H₂SO₄
Major Products Formed
The major products formed depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and butoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-methoxy-4-methyl-
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
- Benzene, 1-methoxy-3-methyl-
Uniqueness
Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications where specific reactivity or interaction profiles are desired.
Propriétés
Numéro CAS |
148675-55-2 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-methoxy-4-[(3-methyl-2-methylidenebutoxy)methyl]benzene |
InChI |
InChI=1S/C14H20O2/c1-11(2)12(3)9-16-10-13-5-7-14(15-4)8-6-13/h5-8,11H,3,9-10H2,1-2,4H3 |
Clé InChI |
GQMZJZXQBFWQDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=C)COCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
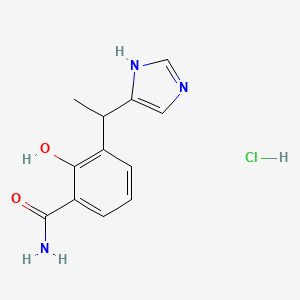
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
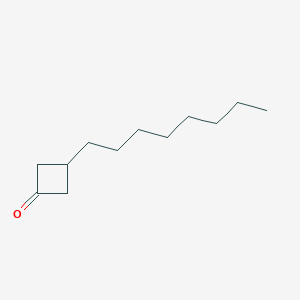
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
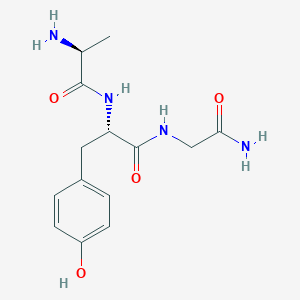
![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)
